molecular formula C24H24N6O2 B2896284 5-methyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040648-37-0

5-methyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2896284
CAS No.: 1040648-37-0
M. Wt: 428.496
InChI Key: PBWPLCIDOGCICG-UHFFFAOYSA-N
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Description

5-methyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multiple steps:

  • Formation of the Pyrazolopyridine Core: : The initial step involves the construction of the pyrazolopyridine core. This can be achieved through a cyclization reaction between a suitable hydrazine derivative and a pyridine carboxylic acid derivative under acidic conditions.

  • Introduction of the Phenyl Group: : The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the pyrazolopyridine core is treated with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Attachment of the Piperazine Moiety: : The piperazine moiety is introduced through a nucleophilic substitution reaction. The pyrazolopyridine intermediate is reacted with a pyridin-2-ylmethyl piperazine under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling would also be implemented to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.

  • Reduction: : Reduction reactions can target the carbonyl group, converting it into an alcohol derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Medicine

In medicine, this compound is being investigated for its

Properties

IUPAC Name

5-methyl-2-phenyl-7-[4-(pyridin-2-ylmethyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-27-16-20(22-21(17-27)24(32)30(26-22)19-8-3-2-4-9-19)23(31)29-13-11-28(12-14-29)15-18-7-5-6-10-25-18/h2-10,16-17H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWPLCIDOGCICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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